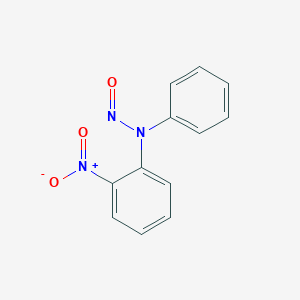
N-(2-Nitrophenyl)-N-phenylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Nitrophenyl)-N-phenylnitrous amide is an organic compound characterized by the presence of both nitro and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrophenyl)-N-phenylnitrous amide typically involves the reaction of 2-nitroaniline with nitrous acid. The process can be summarized as follows:
Diazotization: 2-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of nitro-substituted aromatic compounds.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Nitro-substituted aromatic compounds.
Reduction: Amino-substituted aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(2-Nitrophenyl)-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Nitrophenyl)-N-phenylnitrous amide involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
N-(2-Nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a nitrous amide group.
N-(2-Nitrophenyl)benzamide: Contains a benzamide group, differing in the nature of the amide linkage.
N-(2-Nitrophenyl)urea: Features a urea moiety, providing different chemical and biological properties.
Uniqueness: N-(2-Nitrophenyl)-N-phenylnitrous amide is unique due to its specific combination of nitro and amide functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
21565-15-1 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC名 |
N-(2-nitrophenyl)-N-phenylnitrous amide |
InChI |
InChI=1S/C12H9N3O3/c16-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h1-9H |
InChIキー |
UTFNXMMSXFVSHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
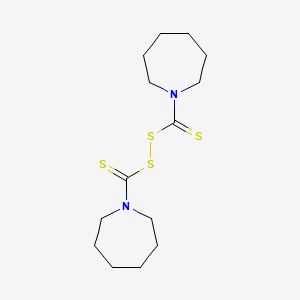

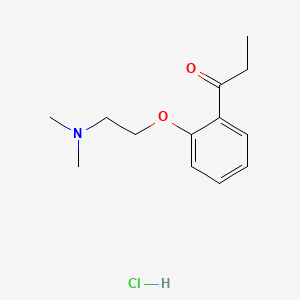
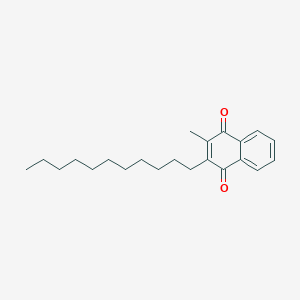



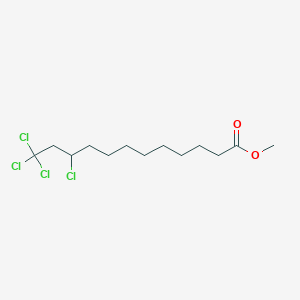
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
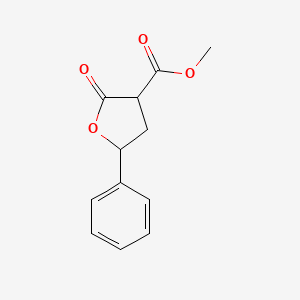
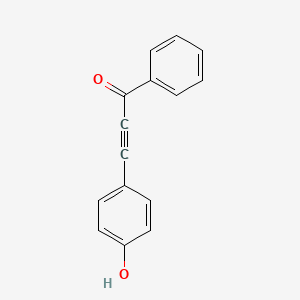
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

